molecular formula C16H32Te B12550486 4-(Butyltellanyl)-2,2-dimethyldec-3-ene CAS No. 143171-00-0

4-(Butyltellanyl)-2,2-dimethyldec-3-ene

Cat. No.: B12550486
CAS No.: 143171-00-0
M. Wt: 352.0 g/mol
InChI Key: SOYXETPGWBBGFR-UHFFFAOYSA-N
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Description

4-(Butyltellanyl)-2,2-dimethyldec-3-ene is a sophisticated organotellurium compound offered strictly for research and development purposes. This molecule features a unique hybrid structure, combining a hydrophobic dec-3-ene backbone substituted with dimethyl groups at the 2-position with a butyltellanyl functional group at the 4-position. The alkene core is structurally analogous to other dimethyl-substituted decenes documented in chemical databases , but the incorporation of tellurium elevates its research utility. Organotellurium compounds like this are of significant interest in synthetic organic chemistry, where they act as versatile intermediates in novel bond-forming reactions, efficient catalysts, and precursors for the synthesis of more complex tellurium-containing molecules. Researchers are investigating such compounds for their potential applications in material science, particularly in the development of organic semiconductors and precursors for metal-organic chemical vapor deposition (MOCVD). The "For Research Use Only" product is intended for laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment (PPE) and conducting procedures in a well-ventilated fume hood, as the toxicological profile of organotellurium compounds is not fully characterized.

Properties

CAS No.

143171-00-0

Molecular Formula

C16H32Te

Molecular Weight

352.0 g/mol

IUPAC Name

4-butyltellanyl-2,2-dimethyldec-3-ene

InChI

InChI=1S/C16H32Te/c1-6-8-10-11-12-15(14-16(3,4)5)17-13-9-7-2/h14H,6-13H2,1-5H3

InChI Key

SOYXETPGWBBGFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC(C)(C)C)[Te]CCCC

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagents :

    • Dibutylditelluride (Bu₂Te₂)
    • Sodium borohydride (NaBH₄)
    • Alkyne precursor: 2,2-dimethyldec-3-yne
    • Solvent: Ethanol or THF
  • Reaction Mechanism :

    • Step 1 : Reduction of Bu₂Te₂ with NaBH₄ generates butyltellurolate anions (BuTe⁻).
    • Step 2 : Anti-addition of BuTe⁻ to the alkyne forms a vinyl telluride intermediate.
    • Step 3 : Protonation yields the final product.
  • Optimization :

    • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
    • Regioselectivity : Bulky silyl protecting groups (e.g., TIPS) enhance regioselectivity by directing nucleophilic attack to the less hindered position.
    • Yield : 70–90% for analogous substrates.

Electrophilic Addition with Tellurium Tetrachloride (TeCl₄)

TeCl₄ reacts with alkenes to form tellurium trichloride intermediates, which can be further functionalized.

Procedure:

  • Reagents :

    • TeCl₄
    • Alkene precursor: 2,2-dimethyldec-3-ene
    • Reducing agent: NaBH₄ or LiAlH₄
  • Reaction Steps :

    • Step 1 : Electrophilic addition of TeCl₄ to the alkene forms a tellurium trichloride adduct.
    • Step 2 : Reduction with NaBH₄ replaces chloride with a butyl group via nucleophilic substitution.
  • Key Considerations :

    • Solvent : Dichloromethane or chloroform.
    • Steric Effects : The 2,2-dimethyl group on the decene backbone hinders undesired rearrangements.

Palladium-catalyzed cross-coupling enables the introduction of tellurium groups into prefunctionalized alkenes.

Procedure:

  • Catalyst System :

    • Pd(PPh₃)₄ or PdCl₂
    • Tellurium nucleophile: Butyltellurium lithium (BuTeLi)
  • Substrate :

    • Halogenated alkene (e.g., 4-bromo-2,2-dimethyldec-3-ene).
  • Reaction Conditions :

    • Temperature : 60–80°C in THF.
    • Yield : 50–70% for similar vinyl tellurides.

Comparison of Methods

Method Advantages Limitations Yield
Hydrotelluration High stereoselectivity, mild conditions Requires anhydrous solvents 70–90%
TeCl₄ Addition Scalable, simple reagents Low regioselectivity for complex alkenes 60–75%
Cross-Coupling Compatible with diverse substrates Requires prefunctionalized starting material 50–70%

Challenges and Solutions

  • Oxidation Sensitivity : Tellurium compounds are prone to oxidation. Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) is critical.
  • Purification : Chromatography on silica gel with hexane/ethyl acetate (9:1) effectively isolates the product.

Applications and Derivatives

This compound serves as a precursor for:

  • Telluroxides : Oxidation with H₂O₂ yields sulfone analogs.
  • Polymer Additives : Its stability under radical conditions makes it useful in polymer chemistry.

Chemical Reactions Analysis

Types of Reactions

4-(Butyltellanyl)-2,2-dimethyldec-3-ene can undergo various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The butyltellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Compounds with different functional groups replacing the butyltellanyl group.

Scientific Research Applications

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 4-(Butyltellanyl)-2,2-dimethyldec-3-ene involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. The exact molecular pathways and targets involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and functionally related compounds from the provided evidence, emphasizing differences in substituents, applications, and regulatory status.

Butyl-Containing Organometallic Compounds

  • Butyltrichlorostannane (CAS 1118-46-3): Structure: Contains a butyl group bonded to tin (Sn) with three chlorine substituents. Reactivity: Tin’s higher electronegativity compared to tellurium results in stronger Sn-Cl bonds, making it more stable but less redox-active than tellurium analogs. Applications: Used in organometallic synthesis and as a catalyst precursor.
  • 4-(Butyltellanyl)-2,2-dimethyldec-3-ene :

    • Structure : Features a butyltellanyl group (Te-C4H9) and a branched alkene.
    • Reactivity : Tellurium’s lower electronegativity enhances its nucleophilicity and redox versatility, enabling applications in radical reactions and chalcogen-bonding interactions.
    • Applications : Likely used as an intermediate in specialty chemical synthesis (inferred from ’s “Intermediates” category) .

Butyl-Substituted Organic Compounds

  • Butylone.HCl (bk-MBDB.HCl): Structure: A cathinone derivative with a β-keto amphetamine backbone and butyl substituent. Molecular Weight: 257.71 g/mol (C12H15NO3·HCl). Applications: Controlled substance (DEA 7541 CI) with psychoactive properties. Contrast: Unlike the target compound, Butylone lacks metalloid components and is regulated as a Schedule I drug .
  • Butyrylfentanyl (C23H30N2O): Structure: Opioid analog with a butyryl group attached to a fentanyl core. Molecular Weight: 350.51 g/mol. Applications: High-potency analgesic, classified as DEA 9822 CII. Contrast: Functionally distinct due to its opioid receptor activity, unrelated to organotellurium chemistry .

Functional Group Comparisons

  • Butylphthalyl Butylglycolate (CAS 85-70-1) :
    • Structure : Diester with butyl and phthalate groups.
    • Applications : Plasticizer or stabilizer in polymers.
    • Contrast : Lacks tellurium and unsaturated alkene structure, limiting overlap in reactivity .

Data Table: Key Properties of Comparable Compounds

Compound CAS Number Molecular Weight (g/mol) Key Functional Groups Regulatory/DEA Class Applications
This compound Not available Not reported Butyltellanyl, alkene Not classified Chemical intermediate
Butyltrichlorostannane 1118-46-3 ~327.25 Butyl, Sn-Cl bonds Hazard Class 8 Organometallic synthesis
Butylone.HCl Not provided 257.71 β-keto amphetamine, butyl DEA 7541 CI Controlled substance
Butyrylfentanyl Not provided 350.51 Opioid core, butyryl DEA 9822 CII Analgesic (restricted)

Research Findings and Gaps

  • Stability and Reactivity: Organotellurium compounds like this compound are expected to exhibit higher reactivity in radical reactions compared to tin or carbon analogs, but experimental data are absent in the evidence .
  • Synthetic Utility : The compound’s alkene and tellurium groups suggest utility in cross-coupling reactions or polymer chemistry, though applications remain speculative without empirical studies.

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